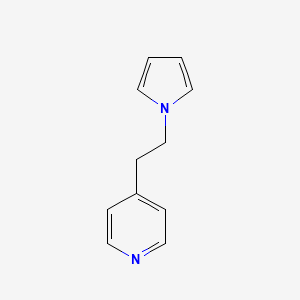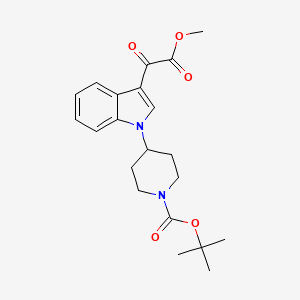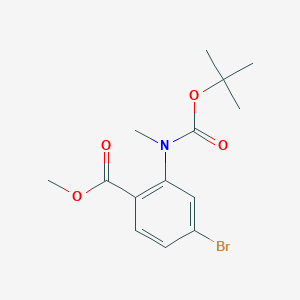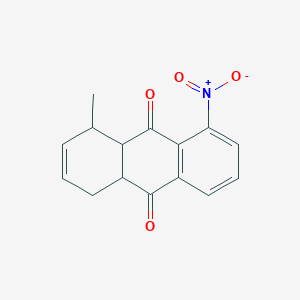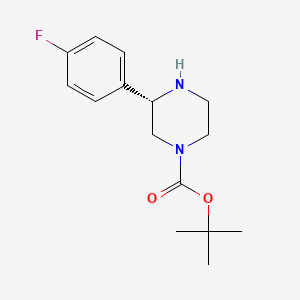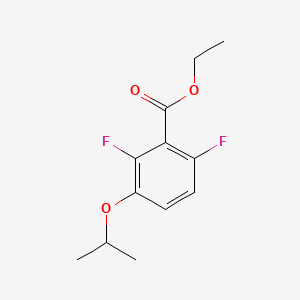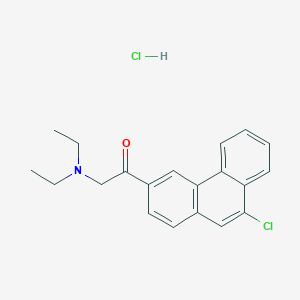
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone is a synthetic organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a chlorinated phenanthrene ring system attached to a diethylamino ethanone moiety. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone typically involves the following steps:
Chlorination of Phenanthrene: Phenanthrene is chlorinated to introduce a chlorine atom at the 9th position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of Diethylamino Ethanone: Diethylamino ethanone is synthesized separately through the reaction of diethylamine with acetyl chloride.
Coupling Reaction: The chlorinated phenanthrene is then coupled with diethylamino ethanone in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenanthrene are chlorinated using industrial chlorinating agents.
Continuous Flow Reactors: The coupling reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the phenanthrene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of phenanthrene-9-carboxylic acid.
Reduction: Formation of 1-(9-Hydroxyphenanthren-3-yl)-2-diethylamino-ethanol.
Substitution: Formation of 9-methoxyphenanthrene derivatives.
Applications De Recherche Scientifique
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone can be compared with other phenanthrene derivatives:
Similar Compounds:
Uniqueness: The presence of the diethylamino ethanone moiety distinguishes it from other phenanthrene derivatives, providing unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
7404-61-7 |
|---|---|
Formule moléculaire |
C20H21Cl2NO |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
1-(9-chlorophenanthren-3-yl)-2-(diethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C20H20ClNO.ClH/c1-3-22(4-2)13-20(23)15-10-9-14-12-19(21)17-8-6-5-7-16(17)18(14)11-15;/h5-12H,3-4,13H2,1-2H3;1H |
Clé InChI |
MOCHFRBJUFEZJO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
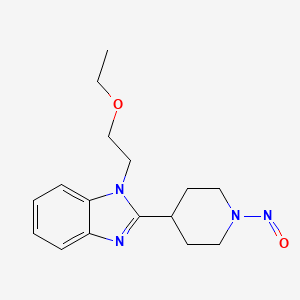
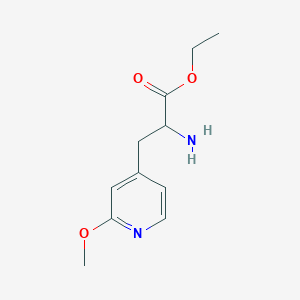
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
